molecular formula C20H21NO2 B4819707 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline

8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline

Cat. No.: B4819707
M. Wt: 307.4 g/mol
InChI Key: QJJRFRYSJFRHTN-UHFFFAOYSA-N
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Description

8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Step 1 Synthesis of 4-ethylphenol: - This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base.

    Step 2 Formation of 4-ethylphenoxyethanol: - This involves the reaction of 4-ethylphenol with ethylene oxide.

    Step 3 Synthesis of 8-bromo-2-methylquinoline: - This can be prepared by bromination of 2-methylquinoline.

    Step 4 Suzuki–Miyaura Coupling: - The final step involves the coupling of 8-bromo-2-methylquinoline with 4-ethylphenoxyethanol using a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: - This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: - Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: - Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(4-chloro-3-ethylphenoxy)ethoxy]-2-methylquinoline
  • 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline

Uniqueness

8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline is unique due to its specific ethylphenoxyethoxy substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-3-16-8-11-18(12-9-16)22-13-14-23-19-6-4-5-17-10-7-15(2)21-20(17)19/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJRFRYSJFRHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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